Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate
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Overview
Description
“Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate” is a chemical compound with the CAS Number: 1000932-97-7 . It has a molecular weight of 183.16 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate . Its InChI Code is 1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3H,4H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate” is a powder that is stored at room temperature .Scientific Research Applications
Biomolecular Studies
Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate and its derivatives play a crucial role in biomolecular studies. For instance, research has highlighted the potential of furanic compounds in elucidating the mechanisms of DNA modifications, such as the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, which is a significant process in epigenetic regulation. These studies provide insights into the dynamics of gene expression and the potential for active DNA demethylation pathways, suggesting a broader application in understanding genetic and epigenetic processes in mammals (Globisch et al., 2010).
Catalysis and Biomass Conversion
In the realm of green chemistry, methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate derivatives are studied for their role in the catalytic reduction of biomass-derived furanic compounds. These compounds are key intermediates in the conversion of biomass into valuable chemicals, highlighting their importance in sustainable chemical processes. For example, catalytic systems have been developed for the efficient conversion of glucose-based carbohydrates to 5-hydroxymethylfurfural (HMF), an essential platform chemical, demonstrating the potential of furanic derivatives in biorefinery applications (Nakagawa et al., 2013).
Biomedical Applications
The exploration of methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate derivatives extends into biomedical research, particularly in the development of new therapeutic agents. Studies have demonstrated the cytotoxicity of these derivatives against various cancer cell lines, indicating their potential as anticancer agents. Furthermore, their antibacterial activity against both Gram-positive and Gram-negative bacteria suggests applications in developing new antimicrobial compounds (Phutdhawong et al., 2019).
Material Science
In material science, the chemical flexibility of methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate derivatives is exploited for the synthesis of novel polymeric materials. Research into biobased polyesters utilizing furanic compounds as building blocks underscores the potential of these derivatives in creating sustainable and environmentally friendly materials. Such studies highlight the versatility of furanic derivatives in synthesizing polymers with desirable properties for various applications (Jiang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSPBBDGPFZMC-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=NO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N/O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate |
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